2-Butyn-1-one, 4,4-diethoxy-1-phenyl-
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Overview
Description
2-Butyn-1-one, 4,4-diethoxy-1-phenyl- is an organic compound with the molecular formula C₁₄H₁₆O₃ It is characterized by its phenyl group attached to a but-2-yn-1-one backbone, with two ethoxy groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyn-1-one, 4,4-diethoxy-1-phenyl- typically involves the reaction of phenylacetylene with diethyl oxalate under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and dehydration steps. Common reagents used in this synthesis include sodium ethoxide and ethanol as the solvent.
Industrial Production Methods: While specific industrial production methods for 2-Butyn-1-one, 4,4-diethoxy-1-phenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Butyn-1-one, 4,4-diethoxy-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or ammonia (NH₃).
Major Products:
Oxidation: Formation of phenylacetic acid or benzaldehyde.
Reduction: Formation of 4,4-diethoxy-1-phenylbut-2-ene or 4,4-diethoxy-1-phenylbutane.
Substitution: Formation of 4,4-dihalo-1-phenylbut-2-yn-1-one or 4,4-diamino-1-phenylbut-2-yn-1-one.
Scientific Research Applications
2-Butyn-1-one, 4,4-diethoxy-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyn-1-one, 4,4-diethoxy-1-phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
- 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one
- 4-Hydroxy-1-phenylbut-2-yn-1-one
- 4,4-Dimethyl-1-phenylpent-2-yn-1-one
Comparison: 2-Butyn-1-one, 4,4-diethoxy-1-phenyl- is unique due to the presence of two ethoxy groups, which influence its reactivity and solubility. Compared to its analogs, such as 4,4,4-trifluoro-1-phenylbut-2-yn-1-one, it exhibits different electronic properties and steric effects, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
53366-80-6 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
4,4-diethoxy-1-phenylbut-2-yn-1-one |
InChI |
InChI=1S/C14H16O3/c1-3-16-14(17-4-2)11-10-13(15)12-8-6-5-7-9-12/h5-9,14H,3-4H2,1-2H3 |
InChI Key |
AJGMABZPFGGIII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CC(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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